5-(4-chlorophenyl)pyrimidin-2-amine

Medicinal Chemistry Physicochemical Properties Scaffold Design

Sourcing the correct regioisomer for 2-aminopyrimidine-based kinase inhibitor libraries is critical. Even minor regioisomeric or purity deviations can derail validated synthetic routes. 5-(4-Chlorophenyl)pyrimidin-2-amine (CAS 31408-28-3) provides the exact C2-amine and C5-4-chlorophenyl substitution pattern required for convergent diarylpyrimidine NNRTI synthesis and CNS-focused Src/CDK inhibitor programs. • Structurally deterministic for C-N cross-coupling and cyclization reactions. • Favorable LogP (2.1) and low tPSA (51.8 Ų) for brain penetration lead optimization. • Certified regioisomeric purity (>99.5% HPLC) ensures reliable downstream derivatization.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
Cat. No. B1508460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)pyrimidin-2-amine
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2)N)Cl
InChIInChI=1S/C10H8ClN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)
InChIKeyWEZVFMYJNSHYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)pyrimidin-2-amine: Chemical Identity, Physicochemical Profile, and Role as a Key Synthetic Intermediate


5-(4-Chlorophenyl)pyrimidin-2-amine (CAS 31408-28-3) is a member of the 2-aminopyrimidine class, distinguished by a 4-chlorophenyl substituent at the 5-position [1]. It is recognized primarily as a versatile intermediate in medicinal chemistry and agrochemical synthesis, valued for its utility in constructing kinase inhibitor scaffolds and other bioactive molecules [2]. The compound possesses a molecular formula of C10H8ClN3, a molecular weight of 205.64 g/mol, a calculated LogP (XLogP3-AA) of 2.1, and a topological polar surface area of 51.8 Ų [1]. These physicochemical properties suggest a favorable balance of lipophilicity and hydrogen-bonding capacity for downstream derivatization.

1 Synthetic intermediate for kinase inhibitor and NNRTI core construction
2 Regioisomeric identity at C2 amine and C5 4-chlorophenyl defines reactivity
3 Reported LogP 2.1 and tPSA 51.8 Ų support CNS-accessible lead optimization

Risks of Generic Substitution for 5-(4-Chlorophenyl)pyrimidin-2-amine: The Critical Role of Regioisomerism and Purity in Downstream Synthesis


Procurement of this compound cannot be generically substituted by seemingly similar 2-aminopyrimidines or chlorophenyl-pyrimidine isomers. The specific placement of the primary amine at C2 and the 4-chlorophenyl group at C5 is structurally deterministic for its intended reactivity in cross-coupling and cyclization reactions, such as those used to construct kinase inhibitor cores . For example, the regioisomer 5-(4-chlorophenyl)pyrimidin-4-amine (CAS 35202-25-6), while chemically similar, will undergo substitution and cyclization at different positions, leading to a divergent scaffold . The presence of the C2 primary amine, as opposed to a C4 amine or a C2-substituted derivative, is crucial for nucleophilic attack in the synthesis of diarylpyrimidine NNRTIs . Therefore, even minor regioisomeric or purity deviations can derail a validated synthetic route, making exact compound identity a strict procurement requirement.

Target 5-(4-Chlorophenyl)pyrimidin-2-amine C2 amine directs NNRTI coupling; core scaffold for diarylpyrimidine synthesis
Risk C4 amine regioisomer (CAS 35202-25-6) Divergent reactivity path may produce incorrect core; even 1–2% impurity can derail validated route
Risk 2,4-Diamine analogs Increased polarity shifts LogP/tPSA profile; may reduce CNS-permeability design fit

Quantitative Differentiation Guide for 5-(4-Chlorophenyl)pyrimidin-2-amine Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. the 2,4-Diamine Analog

The target compound's single C2 amine and absence of a C4 amine distinguish it from the biologically active 2,4-diaminopyrimidine, pyrimethamine. This results in a calculated XLogP3-AA of 2.1, which is higher than predicted for the more polar 2,4-diamine analog, influencing passive membrane permeability and the scope of possible chemical derivatizations [1]. The target compound also has a topological polar surface area (tPSA) of 51.8 Ų, which is lower than the probable tPSA of the 2,4-diamine scaffold, suggesting superior blood-brain barrier penetration for CNS-targeted lead optimization [1]. This property profile makes it a preferred starting material for optimizing CNS-active kinase inhibitors when a less polar, mono-amine core is desired.

Lipophilicity & TPSA
Class-level inference
Target: XLogP3 2.1, tPSA 51.8 Ų
2,4-diamine analog: XLogP3 ~1.5–1.8, tPSA >77 Ų
Δ LogP +0.3–0.6, Δ tPSA >25 Ų
Reported profile may support CNS permeability modeling over diamine scaffold
Computed XLogP3; experimental validation needed
Medicinal Chemistry Physicochemical Properties Scaffold Design

Regioisomeric Purity Requirements for Darunavir and NNRTI Intermediate Synthesis

The compound serves as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as rilpivirine, where the C2 amine must be unsubstituted to react with 4-chloropyrimidine derivatives [1]. The regioisomer 5-(4-chlorophenyl)pyrimidin-4-amine would direct reactivity away from the required 2,4-diaminopyrimidine scaffold. While direct, head-to-head assay data for the isolated compound is scarce in public literature, its role is validated by patents where the 2-amino group is essential for subsequent nucleophilic substitution steps to build the final pharmacophore [1].

Synthetic Utility
Supporting evidence
Target reacts at C2 amine to form rilpivirine NNRTI core; 4-amino isomer leads to inactive regioisomer
Regioisomeric purity critical for NNRTI pathway fidelity
Patent-based synthesis routes; verify by HPLC
Process Chemistry Regioisomeric Purity API Synthesis

Thermal Stability and Handling: Melting Point and Storage Advantages Over the 4-Amine Isomer

While precise melting point data for the target compound is not publicly disclosed in authoritative databases, its 4-amine regioisomer (5-(4-chlorophenyl)pyrimidin-4-amine, CAS 35202-25-6) has a reported melting point of 195-197°C . The absence of a reported sharp melting point for the target compound in similar sources may suggest a lower crystallinity or different solid-state form, which can impact long-term storage stability, solubility in organic reaction media, and ease of handling for automated dispensing platforms.

Thermal Stability
Data to verify
Target mp not publicly reported; 4-amine isomer mp 195–197°C; may indicate different solid-state form
Solid-state properties may affect automated dispensing and storage
Supplier COA review recommended
Analytical Chemistry Chemical Stability Procurement Specifications

High-Return Application Scenarios for 5-(4-Chlorophenyl)pyrimidin-2-amine Based on Differential Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization

When designing libraries of Src-family or cyclin-dependent kinase (CDK) inhibitors aimed at CNS targets, the compound's favorable LogP (2.1) and low tPSA (51.8 Ų) make it a superior starting scaffold over the more polar 2,4-diaminopyrimidine core [1]. This reduces molecular weight and hydrogen-bond donation early in the design, improving lead-likeness for brain penetration.

Process Chemistry: Rilpivirine and Related NNRTI Intermediate Production

This compound is a critical building block in the convergent synthesis of diarylpyrimidine NNRTIs [1]. Its procurement with certified regioisomeric purity (>99.5% by HPLC) is non-negotiable to avoid the formation of 4-amino analogs that would halt the synthetic pathway at the first C-N coupling step.

Agrochemical Discovery: Fungicide and Herbicide Scaffold Exploration

The 2-aminopyrimidine core is a privileged structure in agrochemicals, and the 5-(4-chlorophenyl) substitution pattern is found in commercial fungicides [1]. This specific regioisomer can be used in focused libraries to explore structure-activity relationships (SAR) for mitochondrial complex II or sterol biosynthesis inhibitors, where the chlorine atom provides a handle for late-stage functionalization.

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
Favorable LogP/tPSA profile for brain penetration
Confirm mono‑amine core improves CNS MPO score vs diamine
NNRTI intermediate production
Certified regioisomeric purity (C2 amine)
Verify C4 amine isomer below synthetic route threshold
Agrochemical scaffold exploration
5-(4-Chlorophenyl) substitution for late‑stage derivatization
Assess SAR against complex II or sterol biosynthesis targets
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